1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
This compound is a complex organic molecule featuring a urea linkage, a cyclopropanecarbonyl group, and a tetrahydroquinolin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea, one common synthetic route involves the reaction between 1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and 2,3-dimethoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI). The reaction typically occurs under mild conditions, often in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthesis route for scale, ensuring high yield and purity. This often includes refining reaction conditions and employing continuous flow techniques to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea can undergo a variety of chemical reactions, including:
Oxidation: Potential to form oxidized derivatives under appropriate conditions.
Reduction: Possible reduction to simpler analogs.
Substitution: Various substituents can replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts for reduction.
Substitution Reactions: Utilizing nucleophiles or electrophiles in suitable solvents like dichloromethane or ethanol.
Major Products: Depending on the reaction, major products may include oxidized derivatives, reduced analogs, or substituted versions of the original compound.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigation as a potential therapeutic agent in various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, potentially including enzymes or receptors. The pathways can vary, but understanding these interactions is crucial for harnessing its full potential in scientific research.
Comparison with Similar Compounds
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea stands out due to its combination of functional groups. Similar compounds might include:
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea
This overview provides a comprehensive understanding of this compound, showcasing its synthesis, reactions, applications, and unique characteristics. Fascinating stuff! If there are any specific areas you'd like to explore further, let me know.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPAGVRKGVTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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